1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

Catalog No.
S621918
CAS No.
81490-05-3
M.F
C40H77O10P
M. Wt
749 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

CAS Number

81490-05-3

Product Name

1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol

IUPAC Name

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

Molecular Formula

C40H77O10P

Molecular Weight

749 g/mol

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-

InChI Key

PAZGBAOHGQRCBP-ZCXUNETKSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol)), 1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol, 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol, 1-POPG, POPG cpd

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Description

The exact mass of the compound 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is a synthetic phospholipid that plays a crucial role in the formulation of lung surfactants, particularly for the treatment of infant respiratory distress syndrome. This compound is characterized by its unique structure, which consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and oleic acid at the sn-2 position, along with a phosphate group at the sn-3 position. The chemical formula for 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol is C₄₀H₇₇O₁₀P, and it has an average molecular weight of approximately 749.02 g/mol .

Typical of phospholipids:

  • Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, leading to the release of fatty acids and glycerophosphate.
  • Oxidation: Unsaturated fatty acids, such as oleic acid, can undergo oxidation, which may lead to the formation of hydroperoxides and other oxidized products.
  • Transesterification: This reaction can occur under specific conditions where the fatty acid chains can be exchanged with other alcohols or fatty acids.

This compound exhibits significant biological activity due to its role as a surfactant. It reduces surface tension in the alveoli, preventing collapse during exhalation and facilitating gas exchange. Its surfactant properties are essential in treating conditions like infant respiratory distress syndrome, where inadequate surfactant levels lead to severe respiratory complications. Additionally, it has been shown to have potential applications in drug delivery systems due to its ability to form lipid bilayers .

The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol typically involves:

  • Glycerol Phosphorylation: Glycerol is phosphorylated to form glycerophosphate.
  • Esterification: Palmitic acid and oleic acid are esterified with glycerophosphate using appropriate coupling agents or enzymatic methods.
  • Purification: The final product is purified through chromatography techniques to achieve the desired purity for therapeutic use.

These methods ensure high yields and purity levels suitable for clinical applications .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol has several applications:

  • Lung Surfactant Formulation: It is primarily used in synthetic lung surfactants to treat respiratory distress syndrome in neonates.
  • Drug Delivery Systems: Its amphiphilic nature makes it suitable for encapsulating drugs within liposomes for targeted delivery.
  • Biochemical Research: It serves as a model compound in studies related to membrane biology and lipid interactions .

Interaction studies involving 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol focus on its behavior in biological membranes and its interactions with proteins and other lipids. Research indicates that it can influence membrane fluidity and permeability, which are critical for cellular functions. Additionally, studies have shown its potential role in modulating immune responses and cellular signaling pathways through interactions with membrane proteins .

Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, including:

Compound NameStructure CharacteristicsUnique Features
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphoglycerolContains stearic acid instead of oleic acidMore saturated; potentially different surfactant properties
1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholinePhosphocholine headgroup instead of phosphoglycerolUsed in cell membrane studies; different charge properties
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoglycerolContains linoleic acidHigher degree of unsaturation; altered fluidity characteristics

These compounds differ primarily in their fatty acid composition, which affects their physical properties and biological activities. The unique combination of palmitic and oleic acids in 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol contributes to its specific functionality as a lung surfactant and its applications in biomedical research .

XLogP3

12.3

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2024-02-18

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